Potent Antiproliferative Activity of N-(3-Methoxyphenyl)hydrazinecarbothioamide Derivative Against HER-2 Overexpressed Breast Cancer Cells
A lead-optimized derivative containing the N-(3-methoxyphenyl)hydrazinecarbothioamide core, specifically (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (Compound 12), exhibited significantly higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against the HER-2 overexpressed SKBr-3 breast cancer cell line. This demonstrates that the 3-methoxyphenyl scaffold is a productive starting point for developing targeted anticancer agents. The compound inhibited proliferation with an IC₅₀ of 17.44 ± 0.01 µM, which is 2.2-fold more potent than 5-FU's IC₅₀ of 38.58 ± 0.04 µM in the same assay [1].
| Evidence Dimension | In vitro antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 17.44 ± 0.01 µM (for Compound 12, a direct derivative) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) - IC₅₀ = 38.58 ± 0.04 µM |
| Quantified Difference | Compound 12 is 2.2-fold more potent (lower IC₅₀) than 5-FU. |
| Conditions | Human HER-2 overexpressed breast cancer cell line SKBr-3, assessed after 72 hours by MTT assay. |
Why This Matters
For researchers targeting HER-2 overexpressed breast cancer, this data supports the prioritization of the N-(3-methoxyphenyl)hydrazinecarbothioamide scaffold for further lead optimization over generic thiosemicarbazones, as it yields derivatives with enhanced potency compared to a clinical standard.
- [1] Bhat, M. A., Al-Dhfyan, A., Naglah, A. M., Khan, A. A., & Al-Omar, M. A. (2015). Lead Optimization of 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides for Targeting the HER-2 Overexpressed Breast Cancer Cell Line SKBr-3. Molecules, 20(10), 18246-18263. View Source
